(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate
Overview
Description
. This compound is characterized by its unique molecular structure, which includes fluorine, acetoxy groups, and an oxolane ring.
Preparation Methods
The synthesis of (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate involves several steps, typically starting with the preparation of the oxolane ring followed by the introduction of fluorine and acetoxy groups. Common synthetic routes include:
Step 1 Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Step 2 Introduction of Fluorine: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Step 3 Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine site, using nucleophiles like sodium methoxide or potassium cyanide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins or enzymes. The acetoxy groups may facilitate the compound’s entry into cells, where it can interact with intracellular targets and modulate biochemical pathways .
Comparison with Similar Compounds
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate can be compared with other similar compounds, such as:
Oxazole Derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.
Difluoromethylated Compounds: These compounds share the presence of fluorine atoms and are known for their stability and reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-diacetyloxy-4-fluorooxolan-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDSMRRCLJPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633999 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444586-86-1 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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